molecular formula C10H12O4 B569678 Methyl (R)-2-hydroxy-3-(4-hydroxyphenyl)propionate CAS No. 123359-32-0

Methyl (R)-2-hydroxy-3-(4-hydroxyphenyl)propionate

Cat. No. B569678
M. Wt: 196.202
InChI Key: PDFUCDWETSQSSU-SECBINFHSA-N
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Description

“Methyl ®-2-hydroxy-3-(4-hydroxyphenyl)propionate” is a useful synthetic intermediate . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents . It may also be used in the enzymatic coupling of saccharides to protein .


Synthesis Analysis

The compound is reported to be responsible for biological nitrification inhibition in sorghum (Sorghum bicolor) . It has been used in studies to compare the effects of a biological nitrification inhibitor (methyl 3- (4-hydroxyphenyl) propionate, MHPP) with three chemical nitrification inhibitors . It has also been used in the enzymatic coupling of saccharides to protein .


Molecular Structure Analysis

The molecular structure of “Methyl ®-2-hydroxy-3-(4-hydroxyphenyl)propionate” is represented by the linear formula: CH3CH(OC6H4OH)CO2CH3 . Its molecular weight is 196.20 .


Chemical Reactions Analysis

“Methyl ®-2-hydroxy-3-(4-hydroxyphenyl)propionate” modulates plant growth and secondary metabolite accumulation by inducing metabolic changes . It reduces primary root growth but markedly induces lateral root formation in perilla seedlings . The differential expression of genes involved in carbon/nitrogen metabolism and secondary metabolism contributes to its mediated plant growth .


Physical And Chemical Properties Analysis

“Methyl ®-2-hydroxy-3-(4-hydroxyphenyl)propionate” is a solid substance with a white appearance . It has a melting point range of 37 - 41 °C and a boiling point of 108 °C at 15 hPa . Its density is 1.071 g/mL at 25 °C .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

methyl (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,11-12H,6H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFUCDWETSQSSU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-2-hydroxy-3-(4-hydroxyphenyl)propionate

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